3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes using high-yielding processes and more economical reagents. The process may also involve purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazole ring with a sulfanyl group and a propan-2-yloxyphenyl moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H16N4OS/c1-9(2)17-11-5-3-10(4-6-11)7-18-12-15-14-8-16(12)13/h3-6,8-9H,7,13H2,1-2H3 |
InChI Key |
IDNVGYNFRFIJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CSC2=NN=CN2N |
Origin of Product |
United States |
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